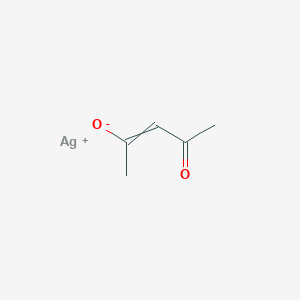
5-Fluoro-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H5FN2O2 It is a derivative of phthalazine and contains a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then fluorinated using a suitable fluorinating agent, such as elemental fluorine or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI), under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant and anticancer activities.
Materials Science: The compound is used in the development of fluorescent materials and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the brain . The binding of these compounds to the receptor inhibits its activity, leading to anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine-1,4-dione: A non-fluorinated analog with similar chemical properties but different biological activities.
5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol): Known for its chemiluminescent properties and used in forensic science.
Uniqueness
5-Fluoro-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWPTGKYMRHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
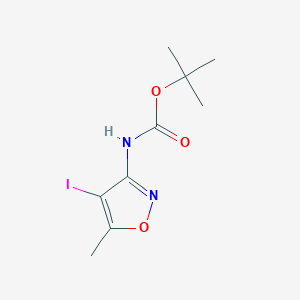
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
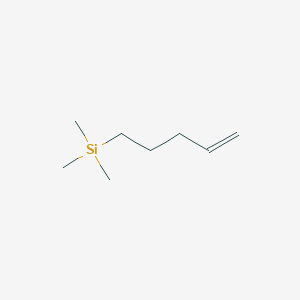
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
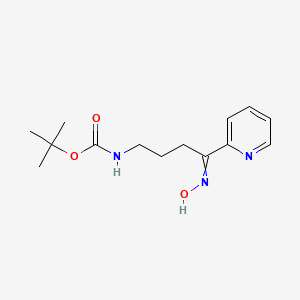
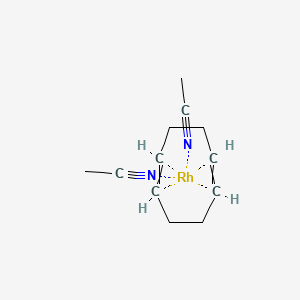
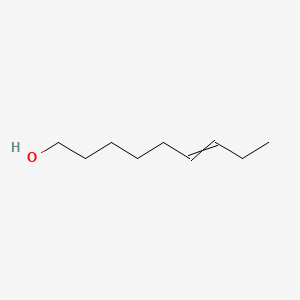



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
